3-Amino-4-(2-bromophenyl)butyric Acid
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Overview
Description
3-Amino-4-(2-bromophenyl)butyric Acid: is an organic compound that features an amino group, a bromophenyl group, and a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2-bromophenyl)butyric Acid typically involves the following steps:
Amination: The addition of an amino group to the butyric acid backbone.
Coupling Reactions: Utilizing coupling reactions such as Suzuki-Miyaura coupling to link the bromophenyl group to the butyric acid backbone.
Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group or the phenyl ring may be oxidized under specific conditions.
Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, leading to various reduced forms of the compound.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium hydroxide or other nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the amino or phenyl groups.
Reduction Products: Reduced forms of the carboxylic acid or bromine-substituted phenyl ring.
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in organic synthesis to create more complex molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon bonds.
Biology:
Biochemical Studies: Utilized in studies to understand the interactions of amino acids and their derivatives with biological systems.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry:
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-bromophenyl)butyric Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 3-Amino-4-(4-bromophenyl)butyric Acid
- 3-Amino-4-(3-bromophenyl)butyric Acid
- 3-Amino-4-(2-chlorophenyl)butyric Acid
Comparison:
- Structural Differences: The position and type of halogen atom on the phenyl ring can significantly affect the compound’s reactivity and interactions.
- Unique Properties: 3-Amino-4-(2-bromophenyl)butyric Acid is unique due to the specific positioning of the bromine atom, which can influence its chemical behavior and potential applications .
Properties
IUPAC Name |
3-amino-4-(2-bromophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIOKKDLKBJXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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